Isopentyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate
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Overview
Description
Isopentyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate is an organic compound that belongs to the ester class of chemicals. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its complex structure, which includes an isopentyl group, a chlorophenoxy group, and a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopentyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of 2-chlorophenoxyacetic acid: This can be achieved by reacting 2-chlorophenol with chloroacetic acid in the presence of a base.
Acylation: The 2-chlorophenoxyacetic acid is then reacted with 4-aminobenzoic acid to form 4-{[(2-chlorophenoxy)acetyl]amino}benzoic acid.
Esterification: Finally, the 4-{[(2-chlorophenoxy)acetyl]amino}benzoic acid is esterified with isopentyl alcohol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Isopentyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: 4-{[(2-chlorophenoxy)acetyl]amino}benzoic acid and isopentyl alcohol.
Reduction: 4-{[(2-chlorophenoxy)acetyl]amino}benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Isopentyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body.
Industry: Utilized in the production of fragrances and flavorings due to its ester functional group.
Mechanism of Action
The mechanism of action of Isopentyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The chlorophenoxy group can act as a ligand, binding to specific proteins and modulating their activity. The ester bond can be hydrolyzed in vivo, releasing the active components that exert their effects on molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate: Similar structure but with an ethyl group instead of an isopentyl group.
Methyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate: Similar structure but with a methyl group instead of an isopentyl group.
Isopentyl 4-{[(2-bromophenoxy)acetyl]amino}benzoate: Similar structure but with a bromophenoxy group instead of a chlorophenoxy group.
Uniqueness
Isopentyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The isopentyl group provides increased hydrophobicity, potentially enhancing its interaction with lipid membranes and proteins. The chlorophenoxy group offers specific reactivity and binding characteristics that can be exploited in various applications.
Properties
Molecular Formula |
C20H22ClNO4 |
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Molecular Weight |
375.8 g/mol |
IUPAC Name |
3-methylbutyl 4-[[2-(2-chlorophenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C20H22ClNO4/c1-14(2)11-12-25-20(24)15-7-9-16(10-8-15)22-19(23)13-26-18-6-4-3-5-17(18)21/h3-10,14H,11-13H2,1-2H3,(H,22,23) |
InChI Key |
WABMXCJBCOSEOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2Cl |
Origin of Product |
United States |
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